4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a methyl group at the 4-position of the thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways . These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth, among others.
Pharmacokinetics
Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Benzamides: Formed by electrophilic or nucleophilic substitution.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.
Scientific Research Applications
4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study the biological pathways and mechanisms involving thiazole derivatives.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex thiazole-based compounds.
Comparison with Similar Compounds
- 4-Bromo-N-(4-butyl-1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(4-ethyl-1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the thiazole ring. The presence of different alkyl or aryl groups can significantly alter the biological activity and chemical reactivity of the compounds.
- Biological Activity: While all these compounds exhibit antimicrobial and anticancer activities, the potency and spectrum of activity can vary based on the substituents .
Properties
IUPAC Name |
4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNUMNYOKSUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350583 |
Source
|
Record name | 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302967-87-9 |
Source
|
Record name | 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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